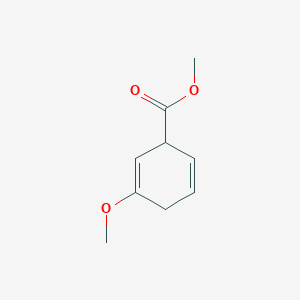
Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate is an organic compound with a unique structure characterized by a methoxy group and a carboxylate ester group attached to a cyclohexa-2,5-diene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate can be synthesized through a series of chemical reactions starting from methyl cyclohexa-2,5-diene-1-carboxylateSpecific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations. The compound’s reactivity is largely due to the presence of the methoxy and carboxylate ester groups, which can participate in nucleophilic and electrophilic reactions .
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate: This compound is similar in structure but contains a hydroxy group instead of a methoxy group.
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate: Another related compound with a different ring structure.
Propriétés
Numéro CAS |
113445-19-5 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
TUZVLAQOBQQCJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(C=CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


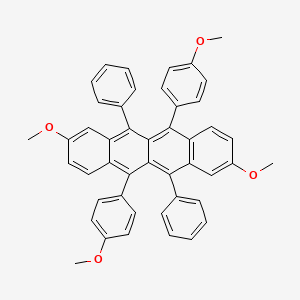

![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
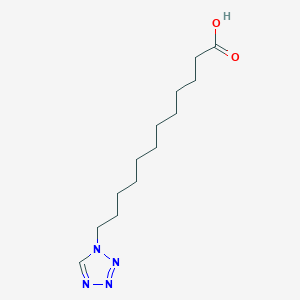

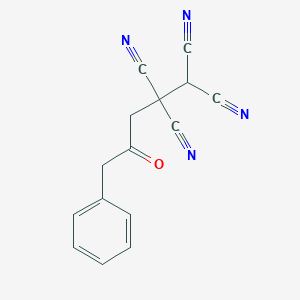
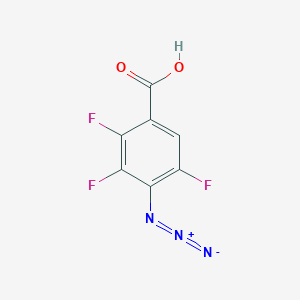
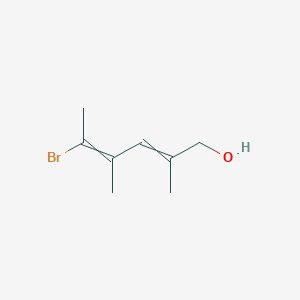
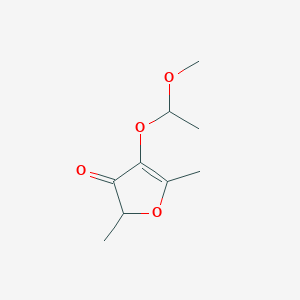
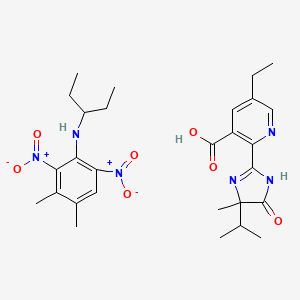
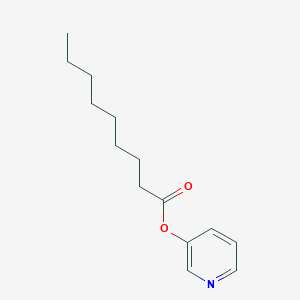
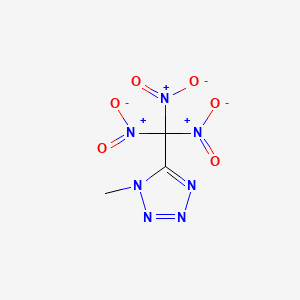

![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
